molecular formula C25H22ClN5O B611986 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride CAS No. 1032350-13-2

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride

货号: B611986
CAS 编号: 1032350-13-2
分子量: 443.9 g/mol
InChI 键: LFYOZCBFOSSLNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-2206 盐酸盐是一种高度选择性的丝氨酸/苏氨酸激酶Akt的变构抑制剂,在细胞生长、存活和代谢等多种细胞过程中起着至关重要的作用。 该化合物因其抑制Akt信号通路(在癌细胞中通常过度活跃)的潜力而被研究用于治疗各种癌症 .

准备方法

合成路线和反应条件

MK-2206 盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

  • 形成三唑并[3,4-f][1,6]萘啶核心。
  • 引入苯基和氨基环丁基。
  • 最终纯化并转化为盐酸盐。

反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法

MK-2206 盐酸盐的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺针对效率、成本效益和符合监管标准进行了优化。 关键考虑因素包括溶剂的选择、反应时间和纯化方法,以确保一致的质量和可扩展性 .

化学反应分析

反应类型

MK-2206 盐酸盐经历各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和各种催化剂。 反应条件如温度、pH和溶剂选择被仔细控制以实现预期结果 .

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代反应可以产生具有不同官能团的一系列类似物 .

科学研究应用

Preclinical Studies

MK-2206 has shown promising results in various preclinical models of cancer. For instance:

  • Breast Cancer : In studies involving breast cancer cell lines, MK-2206 enhanced the efficacy of standard chemotherapeutic agents by inducing cell cycle arrest at the G1 phase. This was observed in poorly differentiated human nasopharyngeal carcinoma (NPC) cell lines where treatment with MK-2206 resulted in a significant increase in G0/G1 phase cells .
  • Glioma : Research indicated that MK-2206 synergizes with gefitinib against malignant glioma by modulating autophagy and apoptosis pathways .

Clinical Trials

MK-2206 has been evaluated in several clinical trials for various cancers:

  • A trial assessing its safety and efficacy in combination with other therapies demonstrated positive outcomes in patients with advanced solid tumors .
  • Another study focused on T-cell acute lymphoblastic leukemia highlighted the cytotoxic activity of MK-2206 when used alone or in combination with other agents .

Case Studies

Several case studies have documented the effects of MK-2206 in clinical settings:

  • Combination Therapy : A patient with metastatic breast cancer exhibited a partial response to a regimen combining MK-2206 with paclitaxel. The treatment was well tolerated and resulted in a significant reduction in tumor size over several cycles .
  • Resistance Mechanisms : In patients who developed resistance to standard therapies, MK-2206 was used as a salvage therapy. Some patients showed stabilization of disease for several months, indicating its potential role in overcoming therapeutic resistance .

相似化合物的比较

类似化合物

独特性

MK-2206 盐酸盐的独特性在于其对所有三种Akt亚型的选择性高,以及其能够穿透血脑屏障。 这使其成为研究Akt通路的有价值工具,也是有前景的癌症治疗候选药物 .

生物活性

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one, commonly known as MK-2206, is a synthetic organic compound that acts as a selective allosteric inhibitor of the serine/threonine protein kinase Akt (also known as Protein Kinase B). This compound has garnered attention in cancer research due to its potential antineoplastic activity.

  • IUPAC Name : 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one dihydrochloride
  • Molecular Formula : C25H21N5O·2HCl
  • Molecular Weight : 480.4 g/mol
  • CAS Number : 1032350-13-2

MK-2206 functions by inhibiting all three isoforms of Akt (Akt1, Akt2, and Akt3), with IC50 values of 5 nM for Akt1, 12 nM for Akt2, and 65 nM for Akt3 . The compound binds to the pleckstrin homology domain of Akt, preventing its activation and subsequent signaling pathways that promote cell survival and proliferation.

Antitumor Effects

MK-2206 has demonstrated significant antitumor activity across various cancer cell lines. Key findings include:

  • Inhibition of Cell Proliferation : MK-2206 effectively inhibits the growth of multiple cancer cell lines in a dose-dependent manner. For instance, in nasopharyngeal carcinoma (NPC) cell lines (CNE-1, CNE-2), IC50 values ranged from 3 to 5 µM .
Cell LineIC50 (µM)
CNE-13–5
CNE-23–5
SUNE-1<1
  • Induction of Autophagy : Studies show that MK-2206 can induce autophagy in cancer cells. This mechanism is crucial for its antitumor effects as it leads to the degradation of cellular components and inhibition of tumor growth .

Synergistic Effects with Other Therapies

MK-2206 has been shown to enhance the efficacy of standard chemotherapeutics. For example:

  • Combination with Erlotinib : In lung and breast cancer models, MK-2206 synergistically inhibited cell proliferation when used alongside Erlotinib by suppressing both the Ras/Erk and PI3K pathways .

Clinical Studies

MK-2206 has undergone various clinical trials to evaluate its safety and efficacy:

  • Phase I Trials : Initial trials indicated that MK-2206 was well tolerated when administered alone or in combination with other agents for advanced cancers .
  • I-SPY2 Trial : MK-2206 was included in this adaptive trial for breast cancer treatment and has shown promise for further development .

Case Studies

Several studies have highlighted the biological activities and clinical implications of MK-2206:

Study on Nasopharyngeal Carcinoma

A preclinical study investigated MK-2206's effects on NPC cells both in vitro and in vivo. Results indicated significant inhibition of tumor growth and induction of cell cycle arrest at the G1 phase without triggering apoptosis. The study concluded that targeting the AKT pathway could be a promising strategy for treating NPC .

Study on Autophagy Induction

Research demonstrated that MK-2206 not only inhibited tumor growth but also induced autophagy in treated cells. This dual action was linked to its ability to inhibit downstream signaling pathways related to cell survival .

属性

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYOZCBFOSSLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032350-13-2, 1032349-77-1
Record name MK 2206 dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032350-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-2206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2206
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA45S22ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。